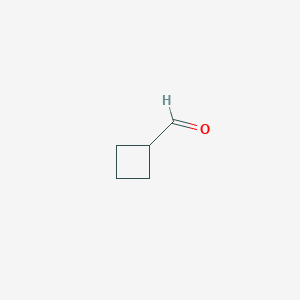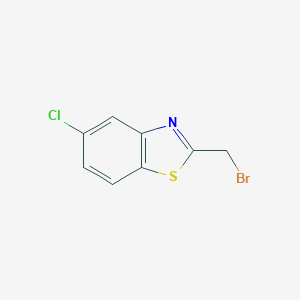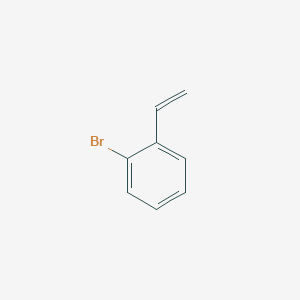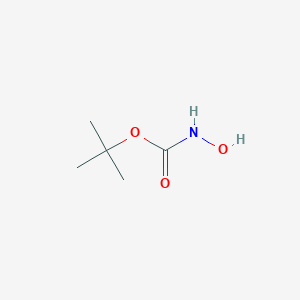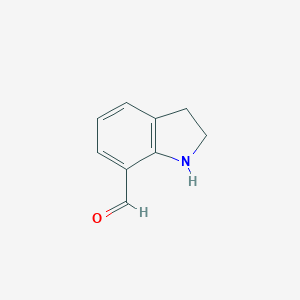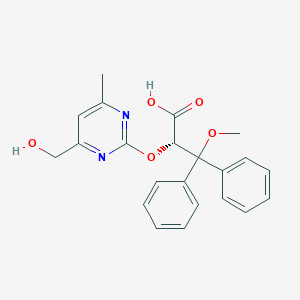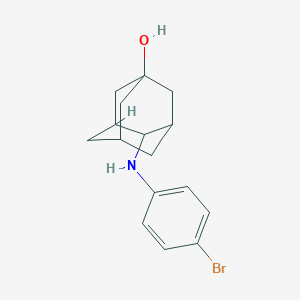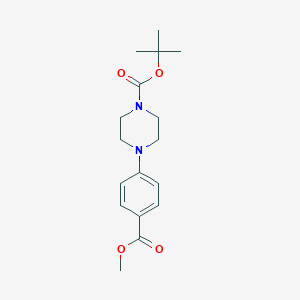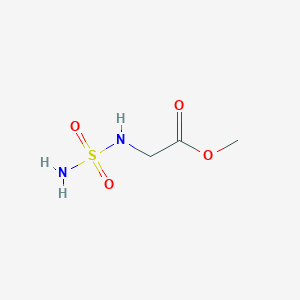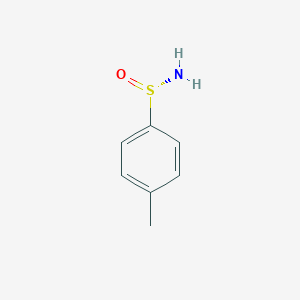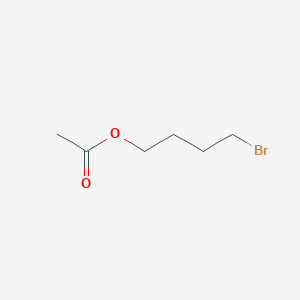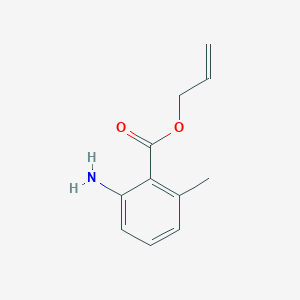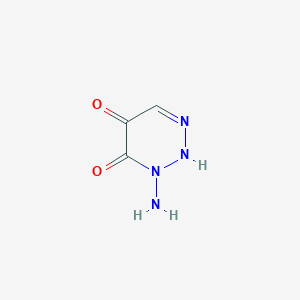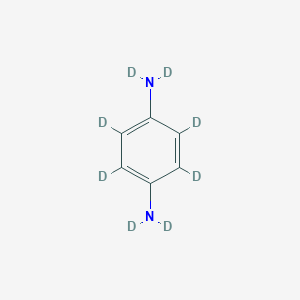![molecular formula C12H27BSi2 B129037 (1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane CAS No. 157489-81-1](/img/structure/B129037.png)
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane, commonly known as EtTBVS, is a chemical compound used in scientific research. It is a versatile reagent that has found applications in various fields, including organic synthesis, material science, and medicinal chemistry. In
Mechanism Of Action
The mechanism of action of EtTBVS is complex and depends on the specific application. In organic synthesis, it typically acts as a source of vinyl and boron functionalities, which can be selectively modified to yield a wide range of products. In material science, it acts as a precursor for the synthesis of boron-containing polymers and ceramics. In medicinal chemistry, it can act as a boron delivery agent, which can selectively accumulate in cancer cells and enhance the effectiveness of boron neutron capture therapy.
Biochemical And Physiological Effects
EtTBVS has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and non-carcinogenic. It is also relatively stable under normal laboratory conditions, although it should be handled with care due to its flammable and reactive nature.
Advantages And Limitations For Lab Experiments
One of the main advantages of EtTBVS is its versatility as a reagent. It can be used in a wide range of applications, from organic synthesis to medicinal chemistry. It is also relatively easy to synthesize and handle, making it a popular choice for many researchers. However, there are also some limitations to its use. For example, it can be expensive to synthesize and may not be readily available in some regions. It also has a relatively short shelf life and should be stored under specific conditions to maintain its stability.
Future Directions
There are many future directions for the use of EtTBVS in scientific research. One potential area of interest is the development of new boron-containing drugs for the treatment of cancer and other diseases. EtTBVS could be used as a building block for the synthesis of these drugs, which could be selectively targeted to cancer cells. Another potential area of interest is the development of new boron-containing materials for use in electronics and other applications. EtTBVS could be used as a precursor for the synthesis of these materials, which could have unique properties and applications. Finally, there is also potential for the use of EtTBVS in the development of new catalytic systems for organic synthesis and other applications.
Synthesis Methods
EtTBVS is typically synthesized through a two-step process. The first step involves the reaction of 1,1,2,2-tetrakis(trimethylsilyl)ethene with triethylborane at -78°C to yield 1-(trimethylsilyl)vinyltriethylborane. In the second step, this compound is reacted with ethyl(vinyl)trimethylsilane in the presence of a palladium catalyst to yield EtTBVS. The yield of this reaction is typically around 70%.
Scientific Research Applications
EtTBVS has found applications in various fields of scientific research. In organic synthesis, it is used as a reagent for the synthesis of complex organic molecules. It can be used as a source of vinyl and boron functionalities, which can be selectively modified to yield a wide range of products. In material science, EtTBVS has been used as a precursor for the synthesis of boron-containing polymers and ceramics. In medicinal chemistry, EtTBVS has been used as a building block for the synthesis of boron-containing drugs for the treatment of cancer and other diseases.
properties
CAS RN |
157489-81-1 |
|---|---|
Product Name |
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane |
Molecular Formula |
C12H27BSi2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1-[ethyl(1-trimethylsilylethenyl)boranyl]ethenyl-trimethylsilane |
InChI |
InChI=1S/C12H27BSi2/c1-10-13(11(2)14(4,5)6)12(3)15(7,8)9/h2-3,10H2,1,4-9H3 |
InChI Key |
RJUIJMXZBYODNN-UHFFFAOYSA-N |
SMILES |
B(CC)(C(=C)[Si](C)(C)C)C(=C)[Si](C)(C)C |
Canonical SMILES |
B(CC)(C(=C)[Si](C)(C)C)C(=C)[Si](C)(C)C |
synonyms |
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



